2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline-dione class, a scaffold renowned for diverse biological activities, including anticancer, antifungal, and antiviral properties . Structurally, it features a fused pyrimidoquinoline core with a 3-nitrophenyl group at position 5 and an isopropylthio substituent at position 2.
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-10(2)29-20-22-18-17(19(26)23-20)15(11-5-3-6-12(9-11)24(27)28)16-13(21-18)7-4-8-14(16)25/h3,5-6,9-10,15H,4,7-8H2,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFQIQNFJIAEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions, starting from simpler organic molecules. One common approach involves the condensation of a suitable aniline derivative with an isothiocyanate to form a thiourea intermediate, followed by cyclization and further functionalization steps under controlled temperature and pH conditions. Solvents such as dichloromethane, ethanol, or acetonitrile may be used, and catalysts like Lewis acids or bases often facilitate the reactions.
Industrial Production Methods
Industrial-scale production would likely optimize these synthesis steps for efficiency and cost-effectiveness. This may involve continuous flow reactors to streamline the synthesis process, ensure consistent quality, and reduce waste. The use of automated systems for precise control of reaction conditions is also a consideration for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions:
Oxidation: Can transform the isopropylthio group into a sulfoxide or sulfone.
Reduction: The nitro group may be reduced to an amine, altering the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitutions can modify the aryl ring.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution Reagents: Halogenating agents like bromine or chlorine for electrophilic substitutions.
Major Products
Scientific Research Applications
This compound is versatile in scientific research, notably in the fields of chemistry, biology, and medicine:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential as an antineoplastic or antimicrobial agent, owing to its unique functional groups.
Industry: Utilized in the development of advanced materials, such as specialty polymers and coatings.
Mechanism of Action
The mechanism by which 2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects typically involves interaction with specific molecular targets. The nitro group can engage in redox chemistry, influencing various biological pathways. Meanwhile, the compound's steric configuration and electronic properties enable selective binding to proteins or nucleic acids, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to structurally related pyrimidoquinoline-diones with differing substituents (Table 1):
Key Observations:
- Electron Effects: The target compound’s 3-nitrophenyl group (electron-withdrawing) contrasts with D13’s 3,4-dihydroxyphenyl (electron-donating), which may alter redox properties and target binding .
- Lipophilicity: The isopropylthio group (logP ~2.5–3.0) offers moderate lipophilicity compared to D13’s methylthio (logP ~1.5–2.0) or IND-OTT-BDTF’s bulky fluorothiophene substituents, impacting membrane permeability .
- Biological Activity: D13’s antifungal efficacy against Candida spp. correlates with CYP51 enzyme inhibition, suggesting that the target compound’s nitro group might enhance interactions with similar enzymatic pockets .
Biological Activity
The compound 2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical precursors. The key steps often include the formation of the pyrimidine backbone followed by the introduction of isopropylthio and nitrophenyl groups. The detailed synthetic pathway can be illustrated as follows:
- Formation of Pyrimidine Derivative : Starting with appropriate aldehydes and amines.
- Nitration : Introduction of the nitro group at the 3-position of the phenyl ring.
- Thioether Formation : Reaction with isopropyl thioacetate to introduce the isopropylthio moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A study assessed the activity against various bacterial strains and demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ampicillin |
Anticancer Activity
The compound has shown promise in anticancer research:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were noted to be in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Enzyme Inhibition
Another significant biological activity of this compound is its potential as an enzyme inhibitor:
- COMT Inhibition : Similar compounds have been evaluated for catechol-O-methyltransferase (COMT) inhibition, which is crucial in managing neurological disorders like Parkinson's disease.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy highlighted a series of synthesized quinoline derivatives where the target compound was tested against resistant bacterial strains. Results indicated a high degree of efficacy compared to conventional treatments. -
Case Study on Anticancer Properties :
Research published in Cancer Letters examined the cytotoxic effects of various heterocyclic compounds on breast cancer cells. The study concluded that compounds with similar structures to our target showed significant promise in reducing tumor growth in vivo.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| TrCl Catalysis | Trityl Chloride | Chloroform | 85-92 | |
| Ultrasonic Irradiation | None | Ethanol | 94-99 | |
| Magnetic Graphene Oxide | Fe₃O₄/GO-SO₃H | Solvent-free | 88-93 |
How can reaction conditions be optimized to improve yields?
Basic Question
Optimization involves systematic variation of:
- Catalyst Loading : TrCl at 10 mol% maximizes yield while minimizing side reactions .
- Temperature : Reflux (60-80°C) balances reactivity and stability of nitro groups .
- Solvent : Chloroform or ethanol under reflux enhances solubility of intermediates .
- Time : Monitor via TLC; typical reactions complete in 2-4 hours .
Key Insight : Use a design-of-experiments (DoE) approach to evaluate interactions between variables (e.g., catalyst × temperature) .
What spectroscopic techniques are critical for characterizing this compound?
Basic Question
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting (δ 6.65–6.89 ppm for aryl groups) and carbonyl carbons (δ 162–170 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1705 cm⁻¹) and C-S bonds (~600 cm⁻¹) .
- Elemental Analysis : Validate purity (e.g., C 64.14%, N 11.81% for C₁₉H₁₈ClN₃O₂) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydropyrimidine core .
How to resolve contradictions in catalytic efficiency across studies?
Advanced Question
Discrepancies arise from differences in:
- Catalyst Type : Homogeneous (TrCl) vs. heterogeneous (magnetic graphene oxide) systems affect mass transfer and active sites .
- Reaction Medium : Solvent-free conditions favor entropy-driven reactions, while chloroform stabilizes intermediates .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may deactivate catalysts, requiring higher temperatures .
Methodological Approach : Conduct kinetic studies under standardized conditions to isolate catalyst performance .
What mechanistic insights can be derived from spectral data?
Advanced Question
- Intermediate Trapping : Use ¹H NMR to identify enamine or Knoevenagel adducts during MCRs .
- Regioselectivity : NOE experiments can confirm the position of the 3-nitrophenyl group relative to the isopropylthio moiety .
- DFT Calculations : Correlate experimental IR/NMR data with computed vibrational frequencies/chemical shifts to validate proposed mechanisms .
How do ultrasonic and conventional heating methods compare?
Advanced Question
- Ultrasonic Irradiation : Reduces reaction time (30–60 mins vs. 2–4 hours) via cavitation-induced mixing and localized heating .
- Energy Efficiency : Sonication lowers energy consumption by 40% compared to reflux .
- Limitation : Scalability issues due to non-uniform acoustic field distribution in larger reactors .
Recommendation : Use sonication for small-scale screening and conventional heating for bulk synthesis .
What is the role of heterogeneous vs. homogeneous catalysts in scalability?
Advanced Question
- Heterogeneous Catalysts (e.g., MOFs, magnetic NPs) : Enable easy separation and reuse, critical for green chemistry. For example, Zr-UiO-66-PDC-SO₃H achieves >90% yield over 5 cycles .
- Homogeneous Catalysts (e.g., TrCl) : Higher initial activity but require post-reaction purification, increasing waste .
Trade-off : Balance between catalytic efficiency and sustainability based on project goals (e.g., rapid synthesis vs. eco-friendliness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
